molecular formula C12H11ClN2O B8724507 5-Amino-2-[p-chlorobenzyloxy]pyridine CAS No. 88166-58-9

5-Amino-2-[p-chlorobenzyloxy]pyridine

Cat. No. B8724507
Key on ui cas rn: 88166-58-9
M. Wt: 234.68 g/mol
InChI Key: QPEWXCPZBIEGIP-UHFFFAOYSA-N
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Patent
US04406689

Procedure details

The compound, 5-amino-2-(4-chlorobenzyloxy)pyridine is prepared from 2-chloro-5-nitropyridine and 4-chlorobenzyl alcohol and then reacted with 3,4,5,6-tetrahydrophthalic anhydride using the procedure of Example 1 to yield N-[2-(4-chlorobenzyloxy)-5-pyridyl]-3,4,5,6-tetrahydrophthalimide.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:7]=[CH:6][C:5]([N+:8]([O-])=O)=[CH:4][N:3]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][OH:17])=[CH:14][CH:13]=1.[C:20]1(=O)[O:25][C:23](=[O:24])[C:22]2[CH2:26][CH2:27][CH2:28][CH2:29][C:21]1=2>>[NH2:8][C:5]1[CH:6]=[CH:7][C:2]([O:17][CH2:16][C:15]2[CH:18]=[CH:19][C:12]([Cl:11])=[CH:13][CH:14]=2)=[N:3][CH:4]=1.[Cl:11][C:12]1[CH:19]=[CH:18][C:15]([CH2:16][O:17][C:2]2[CH:7]=[CH:6][C:5]([N:8]3[C:23](=[O:24])[C:22]4[CH2:26][CH2:27][CH2:28][CH2:29][C:21]=4[C:20]3=[O:25])=[CH:4][N:3]=2)=[CH:14][CH:13]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=C(C=C1)[N+](=O)[O-]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(CO)C=C1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(C2=C(C(=O)O1)CCCC2)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC=1C=CC(=NC1)OCC1=CC=C(C=C1)Cl
Name
Type
product
Smiles
ClC1=CC=C(COC2=NC=C(C=C2)N2C(C3=C(C2=O)CCCC3)=O)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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